Antibacterial Potency: Ribosyl vs. Deoxyribosyl Analogues
Emimycin riboside and its aglycone emimycin exhibit identical antibacterial potency against Gram-positive and Gram-negative bacteria, supporting the prodrug hypothesis. However, replacement of the ribose with 2′-deoxyribose produces a gain of potency exceeding five orders of magnitude: the 2′-deoxyribosyl analogue yields EC50 values of 0.05 nM against S. faecium and 0.04 nM against E. coli, compared to 8 μM and 10 μM for the ribosyl form, respectively. This ~160,000- to 200,000-fold differential indicates a target switch [1].
| Evidence Dimension | Antibacterial potency (EC50) |
|---|---|
| Target Compound Data | S. faecium EC50 = 8 μM; E. coli EC50 = 10 μM (identical to emimycin aglycone) |
| Comparator Or Baseline | 2′-Deoxyribosyl emimycin: S. faecium EC50 = 0.05 nM; E. coli EC50 = 0.04 nM. Emimycin aglycone: S. faecium EC50 = 8 μM; E. coli EC50 = 10 μM. |
| Quantified Difference | ~160,000-fold (S. faecium) to ~250,000-fold (E. coli) shift between ribosyl and 2′-deoxyribosyl forms; 1:1 ratio between riboside and aglycone |
| Conditions | In vitro bacterial growth inhibition assays (S. faecium and E. coli); data compiled from cross-referenced sources: Bobek & Bloch (1972) and Plebanek et al. (2018) |
Why This Matters
Procurement of emimycin riboside rather than the aglycone or deoxy analogue is critical when the experimental objective requires probing the ribose-dependent pharmacology of pyrazine nucleosides, as the potency window spans six orders of magnitude across the sugar-variant series.
- [1] Plebanek E, Lescrinier E, Andrei G, Snoeck R, Herdewijn P, De Jonghe S. Emimycin and its nucleoside derivatives: Synthesis and antiviral activity. European Journal of Medicinal Chemistry, 2018 Jan 20;144:93-103. (Introduction section citing Bobek & Bloch, 1972 and De Zeeuw, 1969 for bacterial EC50 values of emimycin, its riboside, and 2′-deoxyribosyl analogue.) View Source
